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Abstract
5-methyluridine (m5U), a post-transcriptional RNA modification, is a testament to the intricate

regulatory mechanisms governing gene expression across all domains of life. From its

ubiquitous presence in the tRNAs of bacteria and eukaryotes to its more recently discovered

roles in ribosomal and messenger RNAs, the evolutionary conservation of m5U underscores its

fundamental importance in cellular function. This technical guide provides a comprehensive

investigation into the evolutionary journey of m5U, detailing its distribution, the enzymatic

machinery responsible for its synthesis, and its functional implications. We present a synthesis

of quantitative data, detailed experimental protocols for m5U detection, and visual

representations of key biological pathways to equip researchers, scientists, and drug

development professionals with a thorough understanding of this critical RNA modification.

Introduction: The Significance of m5U
Post-transcriptional modifications of RNA molecules, collectively known as the

"epitranscriptome," add a crucial layer of regulatory complexity to the flow of genetic
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information. Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also

known as ribothymidine, stands out for its widespread evolutionary conservation.[1][2][3] This

simple methylation at the C5 position of uridine is found in a diverse array of RNA species,

including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[2][4][5]

The enzymes that catalyze this modification are found across bacteria, archaea, and eukarya,

highlighting its ancient origins and sustained functional importance.[6][7]

The most well-characterized role of m5U is at position 54 (m5U54) in the T-loop of the vast

majority of bacterial and eukaryotic tRNAs, where it is crucial for stabilizing the tertiary L-shape

structure of the tRNA molecule.[8][9] This structural integrity is essential for the proper

functioning of tRNA in protein synthesis.[10][11] More recent discoveries have revealed the

presence of m5U in rRNA, particularly in mitochondria, and in mRNA, where it is implicated in

the regulation of translation and cellular stress responses.[4][5][12]

This guide delves into the evolutionary conservation of m5U, providing a detailed overview for

researchers and professionals in drug development who are interested in the fundamental

processes of gene regulation and potential therapeutic targets.

Evolutionary Distribution and Conservation
The presence of m5U and the enzymes that synthesize it are broadly distributed across the

three domains of life, with some interesting variations that provide insights into its evolutionary

history.

Bacteria: In bacteria, such as Escherichia coli, m5U is widespread. It is found at position 54

of most tRNAs, where it is installed by the enzyme TrmA.[13] Additionally, m5U is present in

the 23S rRNA at two positions, U747 and U1939, catalyzed by the enzymes RlmC and

RlmD, respectively.[4]

Archaea: The distribution of m5U in archaea is more limited compared to bacteria and

eukaryotes. While not universally present, m5U and its synthesizing enzymes have been

identified in certain archaeal lineages.

Eukaryota: In eukaryotes, from yeast to humans, m5U is a highly conserved modification. In

the yeast Saccharomyces cerevisiae, the Trm2 enzyme is responsible for the m5U54

modification in cytosolic tRNAs.[14][15] In mammals, TRMT2A and TRMT2B are the key
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methyltransferases. TRMT2A modifies cytosolic tRNAs, while TRMT2B is located in the

mitochondria and modifies both mitochondrial tRNAs and the 12S ribosomal RNA.[4][16][17]

The presence of m5U has also been detected in eukaryotic mRNAs, although its abundance

is generally lower than in tRNAs.[18]

The m5U Methyltransferase Families: An
Evolutionary Perspective
The enzymes responsible for m5U synthesis belong to distinct families of S-adenosyl-L-

methionine (SAM)-dependent methyltransferases. Their evolutionary relationships suggest a

complex history of gene duplication, divergence, and potential horizontal gene transfer.

The primary families of m5U methyltransferases include:

TrmA/Trm2/TRMT2A Family: These enzymes are primarily responsible for the m5U54

modification in tRNAs. TrmA in bacteria, Trm2 in yeast, and TRMT2A in mammals share a

common evolutionary origin.[7]

RlmC and RlmD: These bacterial enzymes are specific for rRNA methylation.

TRMT2B: This mammalian mitochondrial enzyme displays dual specificity for both tRNA and

rRNA.[4][17]

NSUN Family: Members of the NOL1/NOP2/Sun domain (NSUN) family of

methyltransferases have also been implicated in RNA methylation, including the formation of

5-methylcytosine (m5C) and, in some contexts, potentially m5U.[19]

The evolutionary divergence of these enzyme families has led to their specialized functions in

modifying different types of RNA in various cellular compartments.
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Figure 1: Evolutionary relationship of key m5U methyltransferases.

Quantitative Analysis of m5U Distribution
The abundance and stoichiometry of m5U vary across different RNA species and organisms.

Quantitative analysis, primarily through mass spectrometry and high-throughput sequencing

methods, provides valuable insights into the regulation and function of this modification.
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Organism RNA Type Position
Stoichiometry/
Abundance

Reference(s)

Escherichia coli tRNAPhe U54
High (near

stoichiometric)
[5]

Escherichia coli tRNAAla1 Wobble
82% (as

mcmo5U)
[20]

Escherichia coli tRNASer1 Wobble
84% (as

mcmo5U)
[20]

Escherichia coli mRNA Various

Present, levels

vary with growth

phase and stress

[5]

Saccharomyces

cerevisiae
tRNA U54

High (near

stoichiometric)
[21]

Saccharomyces

cerevisiae
tRNAPhe U54

Reduced levels

in the absence of

Ψ55

[21]

Homo sapiens
Mitochondrial

12S rRNA
U429 Present [4][17]

Homo sapiens Cytosolic tRNAs U54
High in most

tRNAs
[9]

Homo sapiens
Mitochondrial

tRNAs
U54

Present in

several tRNAs
[2]

Homo sapiens mRNA Various
Present at low

levels, dynamic
[18]

Table 1: Quantitative data on m5U distribution in various organisms and RNA types.

Stoichiometry refers to the proportion of RNA molecules that are modified at a specific site.

Functional Roles of m5U
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The evolutionary conservation of m5U points to its critical roles in various cellular processes,

primarily centered around RNA structure, stability, and function in translation.

tRNA Structure and Stability: The most well-established function of m5U54 is the stabilization

of the tRNA tertiary structure.[1][11] The methyl group at the C5 position of uridine enhances

base stacking interactions within the T-loop, contributing to the overall stability of the tRNA

molecule. This structural integrity is crucial for efficient and accurate protein synthesis.[1]

Modulation of Ribosome Translocation: Recent studies suggest that m5U54 in tRNA can

modulate the translocation step of protein synthesis.[5] The absence of this modification can

desensitize tRNAs to certain translocation inhibitors.

Regulation of Translation: The presence of m5U in the wobble position of the anticodon in

some bacterial tRNAs can expand their decoding capabilities, allowing them to recognize

multiple codons.[20]

Cellular Stress Response: The levels of m5U in both tRNA and mRNA have been observed

to change in response to cellular stress, suggesting a role for this modification in stress

adaptation pathways.[3][9] In human cells, the hypomodification of m5U54 in tRNA can lead

to the generation of tRNA-derived small RNAs (tsRNAs) and trigger a cellular stress

response.[9][12]

Mitochondrial Function: In mammals, the TRMT2B-mediated methylation of mitochondrial

tRNA and rRNA is important for mitochondrial gene expression and function.[4][17]

m5U Modification

tRNA Tertiary
Structure Stabilization

Modulation of
Ribosome Translocation Cellular Stress Response Mitochondrial Gene
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Translation Fidelity
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Figure 2: Functional roles of m5U modification.

Experimental Protocols for m5U Detection and
Mapping
A variety of sophisticated techniques have been developed to detect, quantify, and map m5U

modifications in RNA at single-nucleotide resolution.

Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantitative

analysis of RNA modifications.[8]

Methodology Overview:

RNA Isolation and Purification: High-quality total RNA or specific RNA species (e.g., tRNA)

are isolated from cells or tissues.

RNA Hydrolysis: The purified RNA is enzymatically hydrolyzed into individual

ribonucleosides.

Chromatographic Separation: The resulting ribonucleoside mixture is separated using high-

performance liquid chromatography (HPLC).

Mass Spectrometric Detection: The separated ribonucleosides are detected and quantified

by a mass spectrometer. The abundance of m5U is determined relative to the abundance of

unmodified uridine.

RNA Sample RNA Isolation
& Purification

Enzymatic
Hydrolysis HPLC Separation Mass Spectrometry

(Detection & Quantification) m5U Quantification
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Figure 3: Workflow for m5U quantification by mass spectrometry.
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RNA Bisulfite Sequencing (BS-RNA-Seq)
Adapted from its use in DNA methylation studies, RNA bisulfite sequencing can be used to map

5-methylcytosine (m5C) and, with modifications to the protocol, can provide information about

m5U.[22][23][24][25][26]

Methodology Overview:

RNA Fragmentation and Bisulfite Treatment: RNA is fragmented and then treated with

sodium bisulfite, which deaminates unmethylated cytosine to uracil. 5-methylcytosine is

resistant to this conversion. While this method is primarily for m5C, it serves as a

foundational technique for base-resolution mapping of RNA modifications.

Reverse Transcription and Library Preparation: The bisulfite-treated RNA is reverse

transcribed into cDNA, during which the uracils (from both original uridines and deaminated

cytosines) are read as thymines.

High-Throughput Sequencing: The cDNA library is sequenced.

Data Analysis: The sequencing reads are aligned to a reference genome/transcriptome, and

sites that retain a cytosine are identified as methylated.

Fluorouracil-Induced Catalytic Crosslinking and
Sequencing (FICC-Seq)
FICC-Seq is a specialized method for the genome-wide, single-nucleotide resolution mapping

of m5U methyltransferase targets.[4][21][27][28][29]

Methodology Overview:

5-Fluorouracil (5-FU) Labeling: Cells are treated with 5-FU, which is metabolically converted

to 5-fluorouridine triphosphate (FUTP) and incorporated into newly transcribed RNA.

Covalent Crosslinking: When an m5U methyltransferase attempts to methylate the 5-

fluorouridine, a stable covalent crosslink is formed between the enzyme and the RNA.
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Immunoprecipitation and Library Preparation: The enzyme-RNA complexes are

immunoprecipitated, and the crosslinked RNA fragments are isolated and prepared for high-

throughput sequencing.

Data Analysis: Sequencing reads are mapped to the genome/transcriptome, and the sites of

crosslinking identify the targets of the m5U methyltransferase.

Methylation-Individual-Nucleotide-Resolution
Crosslinking and Immunoprecipitation (miCLIP)
miCLIP is another powerful technique for mapping RNA modifications at single-nucleotide

resolution.[18]

Methodology Overview:

UV Crosslinking: Cells are irradiated with UV light to induce covalent crosslinks between

RNA and interacting proteins, including methyltransferases.

Immunoprecipitation: The protein-RNA complexes are immunoprecipitated using an antibody

specific to the methyltransferase of interest.

Library Preparation and Sequencing: The crosslinked RNA is fragmented, ligated to

adapters, and sequenced. The reverse transcriptase often introduces mutations or

truncations at the crosslink site.

Data Analysis: The sites of mutations or truncations in the sequencing reads are used to

identify the precise location of the RNA-protein interaction, and thus the modification site.

Conclusion and Future Perspectives
The evolutionary conservation of 5-methyluridine across all domains of life highlights its

indispensable role in fundamental biological processes. From its well-established function in

maintaining tRNA structural integrity to its emerging roles in the regulation of rRNA and mRNA

function, m5U is a key player in the epitranscriptomic landscape. The development of

sophisticated analytical techniques has enabled a deeper understanding of the distribution,

regulation, and functional consequences of this modification.
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For drug development professionals, the enzymes responsible for m5U synthesis, particularly

the TRMT family, represent potential therapeutic targets. Dysregulation of RNA modifications

has been linked to various diseases, and targeting the enzymes that install these modifications

could offer novel therapeutic strategies.

Future research will likely focus on elucidating the full spectrum of m5U's regulatory functions,

particularly in the context of mRNA and its role in cellular stress responses and disease. The

continued development of high-throughput, quantitative methods will be crucial for unraveling

the dynamic nature of the m5U epitranscriptome and its intricate interplay with other cellular

processes. A deeper understanding of the evolutionary history and functional diversification of

m5U and its associated machinery will undoubtedly open new avenues for both basic research

and therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. academic.oup.com [academic.oup.com]

5. biorxiv.org [biorxiv.org]

6. researchgate.net [researchgate.net]

7. Origin and Evolution of DNA methyltransferases (DNMT) along the tree of life: A multi-
genome survey [ouci.dntb.gov.ua]

8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

9. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-
Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

10. biorxiv.org [biorxiv.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12747565?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/2073-4425/15/3/374
https://www.mdpi.com/1422-0067/22/6/2941
https://www.researchgate.net/publication/350068728_mU54_tRNA_Hypomodification_by_Lack_of_TRMT2A_Drives_the_Generation_of_tRNA-Derived_Small_RNAs
https://academic.oup.com/nar/article/47/19/e113/5541094
https://www.biorxiv.org/content/10.1101/2023.11.12.566704v1.full.pdf
https://www.researchgate.net/publication/340569143_Origin_and_Evolution_of_DNA_methyltransferases_DNMT_along_the_tree_of_life_A_multi-genome_survey
https://ouci.dntb.gov.ua/en/works/lmgq8mB7/
https://ouci.dntb.gov.ua/en/works/lmgq8mB7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4313537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8001983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8001983/
https://www.biorxiv.org/content/10.1101/2020.04.09.033167.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12747565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC
[pmc.ncbi.nlm.nih.gov]

12. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-
Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Identification of the TRM2 gene encoding the tRNA(m5U54)methyltransferase of
Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Crystal structure of the RNA-recognition motif of Drosophila melanogaster tRNA (uracil-
5-)-methyltransferase homolog A - PMC [pmc.ncbi.nlm.nih.gov]

17. Modomics - A Database of RNA Modifications [genesilico.pl]

18. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from
Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

19. NSUN2 introduces 5-methylcytosines in mammalian mitochondrial tRNAs - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine
in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

21. Quantitative analysis of tRNA abundance and modifications by nanopore RNA
sequencing - PMC [pmc.ncbi.nlm.nih.gov]

22. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine -
PubMed [pubmed.ncbi.nlm.nih.gov]

23. Redirecting [linkinghub.elsevier.com]

24. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-
genomics.com]

25. researchgate.net [researchgate.net]

26. RNA 5-Methylcytosine Analysis by Bisulfite Sequencing - PubMed
[pubmed.ncbi.nlm.nih.gov]

27. researchgate.net [researchgate.net]

28. FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA -
UCL Discovery [discovery.ucl.ac.uk]

29. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10484741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10484741/
https://pubmed.ncbi.nlm.nih.gov/33799331/
https://pubmed.ncbi.nlm.nih.gov/33799331/
https://www.researchgate.net/figure/A-schematic-diagram-of-the-catalytic-cycle-aspects-studied-by-each-technique-a-The_fig1_332313423
https://pubmed.ncbi.nlm.nih.gov/10864043/
https://pubmed.ncbi.nlm.nih.gov/10864043/
https://www.researchgate.net/publication/12454842_Identification_of_the_TRM2_gene_encoding_the_tRNAM5U54_methyltransferase_of_saccharomyces_cerevisiae
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836426/
https://genesilico.pl/modomics/publications/1337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655583/
https://pubmed.ncbi.nlm.nih.gov/31276587/
https://pubmed.ncbi.nlm.nih.gov/31276587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4737166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4737166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10791586/
https://pubmed.ncbi.nlm.nih.gov/30539543/
https://pubmed.ncbi.nlm.nih.gov/30539543/
https://linkinghub.elsevier.com/retrieve/pii/S0076687915002335
https://rna.cd-genomics.com/resource/a-guide-to-rna-bisulfite-sequencing.html
https://rna.cd-genomics.com/resource/a-guide-to-rna-bisulfite-sequencing.html
https://www.researchgate.net/publication/280532305_RNA_5-Methylcytosine_Analysis_by_Bisulfite_Sequencing
https://pubmed.ncbi.nlm.nih.gov/26253976/
https://pubmed.ncbi.nlm.nih.gov/26253976/
https://www.researchgate.net/publication/334807963_FICC-Seq_a_method_for_enzyme-specified_profiling_of_methyl-5-uridine_in_cellular_RNA
https://discovery.ucl.ac.uk/id/eprint/10079427/
https://discovery.ucl.ac.uk/id/eprint/10079427/
https://www.researchgate.net/figure/The-FICC-Seq-methodology-identifies-cytosolic-tRNAs-as-the-major-enzymatic-target-of_fig1_334807963
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12747565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Evolutionary Conservation of 5-Methyluridine
(m5U): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12747565/docs#the-evolutionary-conservation-of-5-
methyluridine-m5u-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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